

# 2-methyl-1H-indole-3-carbonitrile physical properties

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *2-methyl-1H-indole-3-carbonitrile*

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An In-depth Technical Guide to the Physical Properties of **2-methyl-1H-indole-3-carbonitrile**

## Executive Summary

**2-methyl-1H-indole-3-carbonitrile** is a heterocyclic aromatic compound of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring the privileged indole scaffold functionalized with a reactive nitrile group, makes it a versatile building block for the synthesis of complex therapeutic agents. This technical guide provides a comprehensive analysis of the core physical and chemical properties of **2-methyl-1H-indole-3-carbonitrile**. It consolidates available experimental data with expert-driven predictions for properties where published data is not available. This document is designed to serve as a foundational resource, offering insights into the compound's characterization, a robust synthesis protocol, and safe handling procedures to empower scientific research and development.

## Introduction to the **2-methyl-1H-indole-3-carbonitrile** Core

The indole nucleus is a cornerstone in pharmaceutical chemistry, present in a multitude of natural products and synthetic drugs, including the amino acid tryptophan and the neurotransmitter serotonin.<sup>[1]</sup> The substitution pattern of **2-methyl-1H-indole-3-carbonitrile** is particularly strategic. The methyl group at the C2 position enhances the stability of the indole ring, while the nitrile group at the C3 position serves as a versatile chemical handle. The C3

position of indole is the most nucleophilic and prone to electrophilic substitution, making it a primary site for functionalization.<sup>[1]</sup> The cyano group can be readily converted into other functional groups such as carboxylic acids, amines, or tetrazoles, opening extensive possibilities for analog synthesis and structure-activity relationship (SAR) studies. This guide delves into the essential physical data required for the effective utilization of this high-value chemical entity.

## Physicochemical Properties

A precise understanding of the physicochemical properties of a compound is fundamental for its application in synthesis and biological screening. The key identifiers for **2-methyl-1H-indole-3-carbonitrile** are well-established. However, certain experimental values, such as the melting point, are not consistently reported in the reviewed literature.

Table 1: Summary of Physicochemical Properties

Property	Value	Source(s)
IUPAC Name	2-methyl-1H-indole-3-carbonitrile	[2]
Synonyms	3-Cyano-2-methylindole	[2]
CAS Number	51072-83-4	[2][3]
Molecular Formula	C <sub>10</sub> H <sub>8</sub> N <sub>2</sub>	[2][3]
Molecular Weight	156.18 g/mol	[2]
Appearance	Inferred to be a solid at room temperature.	-
Melting Point	Data not available in the reviewed literature. For context, the related isomer 1-methyl-1H-indole-3-carbonitrile has a reported melting point of 51.5-60.5 °C.[4][5]	-
Boiling Point	Data not available. High boiling point expected due to the planar, aromatic structure and potential for hydrogen bonding.	-

## Solubility Profile

While specific quantitative solubility data for **2-methyl-1H-indole-3-carbonitrile** is not available, a qualitative solubility profile can be inferred from its structure and the known properties of indole. Indole itself is sparingly soluble in water but shows good solubility in common organic solvents such as ethanol, chloroform, and ethyl acetate.[6] The presence of the polar nitrile group in **2-methyl-1H-indole-3-carbonitrile** may slightly increase its polarity compared to 2-methylindole. However, the dominant hydrophobic nature of the bicyclic aromatic ring system suggests it will retain good solubility in moderately polar to nonpolar organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), acetone, and tetrahydrofuran (THF). It is expected to have limited solubility in water and nonpolar aliphatic solvents like hexanes.

# Molecular Structure and Spectroscopic Characterization

The definitive identification and purity assessment of **2-methyl-1H-indole-3-carbonitrile** rely on a combination of spectroscopic techniques.

## Molecular Structure

The molecule consists of a planar bicyclic indole ring system.<sup>[7]</sup> The methyl group is attached at the C2 position, and the linear nitrile group is at the C3 position. The planarity of the indole core is a key feature, influencing its ability to participate in  $\pi$ -stacking interactions, which can be relevant in biological contexts.

## Infrared (IR) Spectroscopy

The IR spectrum provides critical information about the functional groups present. Key vibrational frequencies for **2-methyl-1H-indole-3-carbonitrile** are:

- N-H Stretch: A characteristic sharp peak is expected in the region of  $3400\text{-}3300\text{ cm}^{-1}$  corresponding to the stretching of the indole N-H bond.
- C≡N Stretch: A strong, sharp absorption band around  $2230\text{-}2210\text{ cm}^{-1}$  is the definitive signal for the nitrile group.
- C=C Stretch: Aromatic ring C=C stretching vibrations will appear in the  $1600\text{-}1450\text{ cm}^{-1}$  region.
- C-H Stretch: Aromatic C-H stretches are typically observed above  $3000\text{ cm}^{-1}$ , while aliphatic C-H stretches from the methyl group will be just below  $3000\text{ cm}^{-1}$ .

## Mass Spectrometry (MS)

In mass spectrometry, **2-methyl-1H-indole-3-carbonitrile** is expected to show a prominent molecular ion peak ( $M^+$ ) at  $m/z = 156$ . The fragmentation pattern would likely involve the loss of HCN ( $m/z = 27$ ) from the molecular ion, a common fragmentation pathway for aromatic nitriles. The fragmentation of the parent compound, 2-methylindole, shows a very stable molecular ion at  $m/z=131$ , which is also the base peak, indicating the stability of the indole ring system.<sup>[8]</sup>

# Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental NMR data for **2-methyl-1H-indole-3-carbonitrile** were not found in the surveyed literature, its  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra can be reliably predicted based on established substituent chemical shift effects.[\[9\]](#)[\[10\]](#) The following predictions are for a standard solvent like  $\text{CDCl}_3$ .

## $^1\text{H}$ NMR (Predicted):

- N-H Proton: A broad singlet is expected in the  $\delta$  8.0-8.5 ppm range, characteristic of an indole N-H.
- Aromatic Protons: The four protons on the benzene portion of the indole ring will appear in the aromatic region ( $\delta$  7.0-7.8 ppm). They will present as a complex pattern of doublets and triplets, reflecting their coupling with each other.
- Methyl Protons: A sharp singlet corresponding to the three protons of the C2-methyl group is expected to appear upfield, likely in the  $\delta$  2.4-2.6 ppm range. The  $^1\text{H}$  NMR of 2-methylindole shows this peak at  $\delta$  2.40 ppm.[\[11\]](#)

$^{13}\text{C}$  NMR (Predicted): The predicted chemical shifts are based on the known spectrum of 2-methylindole and the anisotropic and electronic effects of the C3-cyano group.[\[12\]](#)

- C≡N Carbon: The nitrile carbon is expected to have a chemical shift in the range of  $\delta$  115-120 ppm.
- C2 and C3 Carbons: The C2 carbon, attached to the methyl group, would be significantly downfield. The C3 carbon, attached to the nitrile, would be shifted significantly upfield compared to an unsubstituted indole C3, likely appearing around  $\delta$  90-100 ppm.
- Aromatic Carbons: The remaining eight carbons of the indole ring system would appear between  $\delta$  110-140 ppm.

Table 2: Predicted  $^{13}\text{C}$  NMR Chemical Shifts

Carbon Atom	Predicted Chemical Shift ( $\delta$ , ppm)	Rationale
C2	~140	Quaternary carbon, downfield shift due to methyl and nitrogen.
C3	~95	Quaternary carbon, significantly shielded by the nitrile group.
C≡N	~118	Characteristic shift for a nitrile carbon.
C3a	~128	Quaternary carbon at the ring junction.
C4	~120	Aromatic CH.
C5	~123	Aromatic CH.
C6	~122	Aromatic CH.
C7	~111	Aromatic CH, shielded by the nitrogen lone pair.
C7a	~136	Quaternary carbon at the ring junction.
-CH <sub>3</sub>	~13	Typical shift for a methyl group on an aromatic ring.

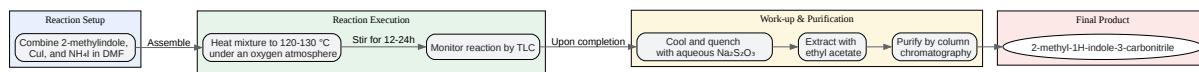
## Proposed Synthesis Protocol

The synthesis of **2-methyl-1H-indole-3-carbonitrile** can be efficiently achieved via direct C-H cyanation of the readily available starting material, 2-methylindole. The C3 position of the indole ring is highly activated towards electrophilic attack, making direct functionalization feasible. A copper-mediated method using ammonium iodide and dimethylformamide (DMF) as the cyanide source is a robust and palladium-free approach.[\[13\]](#)

## Principle of the Reaction

This method proceeds through a two-step sequence within a single pot: an initial iodination of the indole at the C3 position, followed by a copper-catalyzed cyanation of the resulting 3-iodo-2-methylindole intermediate. DMF serves as both the solvent and the source of the cyanide group under the oxidative conditions.

## Experimental Workflow



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Caption: Workflow for the synthesis of **2-methyl-1H-indole-3-carbonitrile**.

## Detailed Step-by-Step Methodology

- **Reaction Setup:** To an oven-dried reaction vessel (e.g., a sealed tube) equipped with a magnetic stir bar, add 2-methylindole (1.0 eq.), copper(I) iodide (CuI, 10 mol%), and ammonium iodide (NH<sub>4</sub>I, 1.2 eq.).
- **Solvent Addition:** Add anhydrous dimethylformamide (DMF) to achieve a substrate concentration of approximately 0.2 M.
- **Reaction Conditions:** Seal the vessel and heat the reaction mixture in a preheated oil bath to 120-130 °C. If using a flask, maintain an atmosphere of oxygen (e.g., via a balloon).
- **Monitoring:** Stir the reaction mixture vigorously for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
- **Work-up:** Cool the reaction mixture to room temperature. Pour the mixture into a saturated aqueous solution of sodium thiosulfate (Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub>) to quench any remaining iodine and dilute with water.

- Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
- Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), and filter.
- Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford pure **2-methyl-1H-indole-3-carbonitrile**.

## Handling, Storage, and Safety

- Handling: **2-methyl-1H-indole-3-carbonitrile** should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
- Storage: Store the compound in a tightly sealed container in a cool, dry place, away from light and strong oxidizing agents.
- Safety: While a specific safety data sheet (SDS) is not widely available, compounds containing the indole nucleus and nitrile functionality should be treated as potentially harmful. Nitriles can be toxic if ingested, inhaled, or absorbed through the skin.

## Conclusion

**2-methyl-1H-indole-3-carbonitrile** is a valuable heterocyclic building block with well-defined structural and chemical identifiers. While a complete experimental dataset for all its physical properties is not yet available in the public domain, this guide provides a robust framework for its use in a research setting by combining known data with scientifically sound predictions for its spectroscopic characteristics. The provided synthesis protocol offers a reliable method for its preparation, enabling further exploration of its potential in the development of novel chemical entities for drug discovery and materials science.

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- To cite this document: BenchChem. [2-methyl-1H-indole-3-carbonitrile physical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1598107#2-methyl-1h-indole-3-carbonitrile-physical-properties]

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